REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]2[N:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[O:12][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O>CCOC(C)=O.[Fe]>[NH2:1][C:4]1[C:9]2[N:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[O:12][C:8]=2[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
10.75 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=C1N=C(O2)C(F)(F)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
12.93 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 6 h at 65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
rinsing with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with H2O (3×100 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica gel eluting with 70/30 CH2Cl2/hexanes
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC2=C1N=C(O2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.02 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |